Dimethyl 2-amino-1,4-bis(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-amino-1,4-bis(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a mouthful of a compound, but its structure reveals its complexity. Let’s break it down:
-
Core Structure: : The compound belongs to the quinoline family, characterized by a bicyclic ring system containing a nitrogen atom. The hexahydroquinoline ring in this compound provides rigidity and stability.
-
Functional Groups
Amino Group (NH₂): Positioned at the 2-position, it imparts basicity and potential for hydrogen bonding.
Fluorophenyl Groups: Four fluorine-substituted phenyl rings (4-fluorophenyl) are attached at various positions, contributing to the compound’s lipophilicity and electronic properties.
Methoxyphenyl Group: A methoxy group (OCH₃) is present at the 7-position, affecting solubility and reactivity.
Carboxylate Groups: Two carboxylate groups (COO⁻) at the 3,6-positions enhance water solubility and facilitate salt formation.
Preparation Methods
Synthetic Routes:
Multistep Synthesis: The compound is typically synthesized through a multistep process involving cyclization, functional group transformations, and esterification.
Key Steps:
Industrial Production:
Limited Information: Unfortunately, specific industrial-scale methods for producing this compound are not widely documented. It likely remains a research or specialized chemical.
Chemical Reactions Analysis
Reactivity: Dimethyl 2-amino-1,4-bis(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various reactions
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antitumor or anti-inflammatory agent due to its structural features.
Biological Studies: The compound’s interactions with cellular targets (e.g., enzymes, receptors) are investigated.
Industry: Limited applications, but it may find use in specialized materials or catalysts.
Mechanism of Action
Target Identification: Further research is needed, but it likely interacts with specific proteins or enzymes.
Pathways: It may modulate signaling pathways related to inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Uniqueness: Its combination of substituents and the hexahydroquinoline core sets it apart.
Similar Compounds: Related quinoline derivatives include other fluorinated or methoxylated analogs.
Properties
Molecular Formula |
C32H28F2N2O6 |
---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
dimethyl 2-amino-1,4-bis(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C32H28F2N2O6/c1-40-22-14-6-17(7-15-22)23-16-24-27(29(37)26(23)31(38)41-2)25(18-4-8-19(33)9-5-18)28(32(39)42-3)30(35)36(24)21-12-10-20(34)11-13-21/h4-15,23,25-26H,16,35H2,1-3H3 |
InChI Key |
KOYOCTDGXGOTJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(C(=C(N3C4=CC=C(C=C4)F)N)C(=O)OC)C5=CC=C(C=C5)F)C(=O)C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.